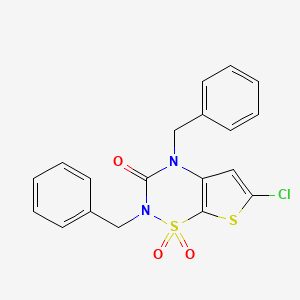
2H-Thieno(3,2-e)-1,2,4-thiadiazin-3(4H)-one, 6-chloro-2,4-bis(phenylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno(3,2-e)-1,2,4-thiadiazin-3(4H)-one, 6-chloro-2,4-bis(phenylmethyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C19H15ClN2O3S2 and its molecular weight is 418.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2H-Thieno(3,2-e)-1,2,4-thiadiazin-3(4H)-one, 6-chloro-2,4-bis(phenylmethyl)-, 1,1-dioxide (CAS Number: 214916-22-0) is a member of the thiadiazine family and has garnered attention due to its diverse biological activities. This article aims to consolidate findings regarding its biological activity, particularly in relation to its potential therapeutic applications.
- Molecular Formula : C19H16ClN2O3S
- Molecular Weight : 384.4719 g/mol
- Density : 1.437 g/cm³
- Boiling Point : 591.8°C at 760 mmHg
- Solubility : Soluble in DMSO
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antiviral properties, particularly against HIV and other potential therapeutic effects.
Antiviral Activity
One significant area of research involves the compound's role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). A related class of compounds has shown promising results in inhibiting HIV replication:
- Inhibition Concentration : The most active derivatives demonstrated effective inhibition of HIV-1 replication at low concentrations (e.g., 0.09 µM) with minimal toxicity to host cells at higher concentrations (1,400-fold higher) .
Antidiabetic Effects
Recent studies have indicated that derivatives of this compound may also exhibit antidiabetic properties:
- Mechanism of Action : The compound acts as a selective KATP channel opener and has been shown to inhibit glucose-stimulated insulin release in both in vivo and in vitro models .
- Animal Model Results : In diabetic rat models, administration led to a significant reduction in basal glucose levels after three weeks of treatment at a dosage of 1.5 mg/kg .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thiadiazine derivatives has revealed critical insights into how modifications can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antiviral potency |
| Variation in phenyl groups | Altered selectivity and efficacy against specific viral strains |
These findings suggest that careful chemical modifications can lead to enhanced therapeutic profiles.
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Study on HIV Resistance : A study demonstrated that certain derivatives could effectively combat HIV strains resistant to existing therapies, indicating potential for use in resistant cases .
- Antiproliferative Activity : In vitro tests against various cancer cell lines showed that some structural analogs exhibited significant antiproliferative effects .
Propiedades
Número CAS |
214916-54-8 |
|---|---|
Fórmula molecular |
C19H15ClN2O3S2 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
2,4-dibenzyl-6-chloro-1,1-dioxothieno[3,2-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-17-11-16-18(26-17)27(24,25)22(13-15-9-5-2-6-10-15)19(23)21(16)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clave InChI |
ZEAHGWRHZFIIBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(SC(=C3)Cl)S(=O)(=O)N(C2=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















